molecular formula C10H9FN6O2 B2423872 N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide CAS No. 1396879-81-4

N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2423872
CAS No.: 1396879-81-4
M. Wt: 264.22
InChI Key: YQZKBWKJPPJRNE-UHFFFAOYSA-N
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Description

N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of azides with nitriles under acidic conditions. The introduction of the 4-fluorophenyl group can be achieved through a substitution reaction using appropriate fluorinated reagents. The final step involves the coupling of the tetrazole derivative with an amino acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. Additionally, the use of catalysts and solvents can be optimized to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s stability and reactivity make it useful in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic certain biological structures, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-2-oxoethyl)-2-phenyl-2H-tetrazole-5-carboxamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.

    N-(2-amino-2-oxoethyl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

Uniqueness

The presence of the 4-fluorophenyl group in N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide imparts unique properties, such as increased stability and specific interactions with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN6O2/c11-6-1-3-7(4-2-6)17-15-9(14-16-17)10(19)13-5-8(12)18/h1-4H,5H2,(H2,12,18)(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZKBWKJPPJRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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